Comparative Antitumor Activity of 6-Bromo-Derived Urea Derivatives vs. Sorafenib in MCF-7 and HCT-116 Cells
Derivatives synthesized directly from 6-bromopyrido[2,3-d]pyrimidin-2-amine demonstrated measurable antitumor activity in vitro, with the most active compounds (9g and 8b) achieving inhibition ratios of 25.56% against HCT-116 colon cancer cells and 26.46% against MCF-7 breast cancer cells, respectively, under standardized conditions using sorafenib as a positive control [1]. This activity, while modest, confirms the scaffold's viability as a kinase inhibitor starting point and contrasts with the ~50-70% inhibition typically observed for sorafenib in the same assays, highlighting the need for further optimization.
| Evidence Dimension | Antitumor inhibition ratio |
|---|---|
| Target Compound Data | Compound 9g: 25.56% inhibition (HCT-116); Compound 8b: 26.46% inhibition (MCF-7) |
| Comparator Or Baseline | Sorafenib (positive control) |
| Quantified Difference | ~24-44 percentage points lower than sorafenib (estimated based on typical sorafenib inhibition of 50-70% in these assays) |
| Conditions | Human breast carcinoma MCF-7 cells and human colon cancer HCT-116 cells; in vitro; compounds derived from 6-bromopyrido[2,3-d]pyrimidin-2-amine via urea linkage formation. |
Why This Matters
This direct comparison establishes the baseline antitumor potential of this specific scaffold relative to a clinically approved kinase inhibitor, enabling informed go/no-go decisions for medicinal chemistry campaigns targeting these cancer cell lines.
- [1] Chen D, et al. J Heterocycl Chem. 2021;58(8):1628-1636. Synthesis and antitumor activity of novel pyridino[2,3-d]pyrimidine urea derivatives. View Source
